molecular formula C17H14O5 B191909 Mosloflavone CAS No. 740-33-0

Mosloflavone

Cat. No.: B191909
CAS No.: 740-33-0
M. Wt: 298.29 g/mol
InChI Key: SIVAITYPYQQYAP-UHFFFAOYSA-N
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Description

Mosloflavone: is a natural compound isolated from Scutellaria baicalensis Georgi. It belongs to the flavonoid class of compounds and has garnered attention due to its diverse biological activities.

Mechanism of Action

Target of Action

Mosloflavone, a flavonoid isolated from Scutellaria baicalensis Georgi, has been found to have several primary targets. It has been shown to inhibit the production of inflammatory mediators in RAW 264.7 macrophages . The primary targets of this compound include inducible nitric-oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide and COX-2 producing prostaglandins, both of which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets, leading to a decrease in the production of inflammatory mediators. It suppresses the lipopolysaccharide (LPS)-induced expression of iNOS and COX-2 at the protein, mRNA, and promoter binding levels . This suppression results in a decrease in the production of nitric oxide and prostaglandins, thereby reducing inflammation.

Biochemical Pathways

This compound affects several biochemical pathways. It reduces the transcription and DNA binding activities of nuclear factor-κB (NF-κB) , activator protein-1 (AP-1) , and Janus kinase/signal transducers and activators of transcription (JAK/STAT) . These pathways play a crucial role in the regulation of immune and inflammatory responses. By inhibiting these pathways, this compound can effectively reduce inflammation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By suppressing the expression of iNOS and COX-2, and inhibiting the NF-κB, AP-1, and JAK/STAT pathways, this compound can effectively reduce the production of inflammatory mediators and thereby alleviate inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, light, rainfall, and soil conditions can affect the isoflavone contents in plants . .

Biochemical Analysis

Preparation Methods

Synthetic Routes:: Although the exact synthetic routes for mosloflavone are not widely documented, it is primarily obtained from natural sources. Researchers have isolated it from Scutellaria baicalensis Georgi, a traditional Chinese medicinal herb.

Industrial Production:: Industrial-scale production methods for this compound are not well-established. given its natural origin, extraction from Scutellaria baicalensis remains the primary approach.

Chemical Reactions Analysis

Reactions Undergone:: Mosloflavone participates in various chemical reactions, including:

    Oxidation: It can undergo oxidative transformations.

    Reduction: Reduction reactions may modify its structure.

    Substitution: Substituent groups can be added or replaced.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., halides, amines) under appropriate conditions.

Major Products:: The specific products formed during these reactions depend on the reaction conditions and the starting material. Further research is needed to elucidate the detailed reaction pathways.

Comparison with Similar Compounds

While mosloflavone shares structural features with other flavonoids, its unique properties set it apart. Further studies can explore its distinctiveness compared to compounds like baicalein, wogonin, and scutellarin.

Properties

IUPAC Name

5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVAITYPYQQYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224789
Record name Mosloflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740-33-0
Record name Mosloflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mosloflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOSLOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4DL1FN60Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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